molecular formula C17H23N3O2 B7788975 (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine CAS No. 215601-37-9

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Cat. No.: B7788975
CAS No.: 215601-37-9
M. Wt: 301.4 g/mol
InChI Key: CSGQGLBCAHGJDR-HUUCEWRRSA-N
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Description

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand that has garnered significant attention in the field of coordination chemistry. This compound is characterized by its two oxazoline rings attached to a central pyridine ring, making it a versatile ligand for various metal-catalyzed reactions. Its chiral nature allows it to induce enantioselectivity in catalytic processes, which is crucial for the synthesis of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with chiral oxazoline derivatives. One common method includes the use of (S)-4-isopropyl-2-oxazoline, which reacts with 2,6-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coordination reactions with palladium(II) acetate can lead to the formation of palladium complexes that are active in cross-coupling reactions .

Scientific Research Applications

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine primarily involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and cycloaddition. The chiral nature of the ligand allows it to induce enantioselectivity, making it a powerful tool in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
  • (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)biphenyl
  • (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)stilbene

Uniqueness

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its central pyridine ring, which provides additional coordination sites compared to other similar compounds. This structural feature enhances its ability to form stable metal complexes and increases its versatility in catalytic applications .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQGLBCAHGJDR-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350833
Record name 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118949-61-4
Record name 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118949-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name i-Pr-pybox, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name I-PR-PYBOX, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 2
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 3
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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Reactant of Route 6
Reactant of Route 6
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

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